molecular formula C11H13N3O B2561037 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine CAS No. 2201163-02-0

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine

Cat. No.: B2561037
CAS No.: 2201163-02-0
M. Wt: 203.245
InChI Key: XHUCZWAIFLZIPH-UHFFFAOYSA-N
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Description

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine (CAS 2201163-02-0) is a chemical compound based on the imidazo[1,2-b]pyridazine scaffold, a heterocyclic structure recognized for its significant pharmacological potential in medicinal chemistry . This scaffold is a key structural feature in several experimental drugs and is investigated for its utility in designing enzyme inhibitors . Compounds based on the imidazo[1,2-b]pyridazine core have been identified as potent and selective inhibitors of protein kinases. For instance, derivatives have been developed as ligands for the Tyk2 pseudokinase domain (JH2), a promising target for autoimmune and inflammatory diseases such as psoriasis, Crohn’s disease, and rheumatoid arthritis . These inhibitors typically function by binding to the ATP site of the target kinase, often engaging in key hydrogen-bonding interactions with the hinge region of the enzyme, which can lead to high selectivity and efficacy . The structural features of this compound, including the cyclopropylethoxy substituent, are typically explored to optimize properties like metabolic stability, cellular permeability, and binding affinity during lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(1-cyclopropylethoxy)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8(9-2-3-9)15-11-5-4-10-12-6-7-14(10)13-11/h4-9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUCZWAIFLZIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a convenient two-step one-pot reaction involving heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles can be employed . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. Advanced techniques such as continuous flow synthesis and automated reactors may be utilized to enhance production efficiency.

Chemical Reactions Analysis

Substitution Reactions

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine could undergo substitution at the 6-position or modifications to the cyclopropylethoxy group:

Reaction Type Reagents/Conditions Outcome
Nucleophilic Substitution Sodium benzenesulfinate, DMF, 50–160°C Replacement of cyclopropylethoxy with arylsulfonyl groups
Williamson Ether Synthesis Cyclopropylethyl bromide, NaH, THFFormation of ether bonds (if hydroxyl is present)
Bromination NBS, AIBN, chloroform Introduction of bromine at reactive positions

Functional Group Transformations

3.1 Hydrolysis of the Ethoxy Group
The cyclopropylethoxy group may undergo hydrolysis under acidic or basic conditions, yielding a hydroxyl derivative:

This compound+HCl/H2O6-Hydroxyimidazo[1,2-b]pyridazine\text{this compound} + \text{HCl/H}_2\text{O} \rightarrow \text{6-Hydroxyimidazo[1,2-b]pyridazine}

This is inferred from analogous ether hydrolysis reactions .

3.2 Oxidation Reactions
The ethoxy group could be oxidized to a ketone or carboxylic acid, depending on the catalyst:

This compound+KMnO46-Oxocyclopropylmethyl derivative\text{this compound} + \text{KMnO}_4 \rightarrow \text{6-Oxocyclopropylmethyl derivative}

Reactivity of the Cyclopropyl Ring

The cyclopropyl ring in the ethoxy group may undergo strain relief reactions:

  • Ring-Opening Reactions :

    • Under acidic conditions, cyclopropane may open to form allylic cations .

    • Example:

      This compound+H+Allylic cation intermediate\text{this compound} + \text{H}^+ \rightarrow \text{Allylic cation intermediate}

Biological Activity Considerations

While no direct biological data for this compound is provided in the sources, analogous imidazo[1,2-b]pyridazines exhibit:

  • Kinase Inhibition : Substituted derivatives show activity against DYRK1A kinases .

  • RGGT Inhibition : Imidazo[1,2-a]pyridine derivatives with substituents at the 6-position demonstrate prenylation inhibition .

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Research has indicated that imidazo[1,2-b]pyridazine derivatives, including 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine, exhibit significant anticancer properties. A study highlighted the interaction of imidazo[1,2-b]pyridazines with PIM kinases, which are implicated in hematopoietic malignancies and solid tumors. These compounds demonstrated low nanomolar potency in inhibiting PIM kinases, leading to impaired survival of leukemia cells in vitro .

Table 1: Summary of Anticancer Studies on Imidazo[1,2-b]pyridazine Derivatives

Compound NameTarget KinaseIC50 (nM)Cell Line TestedReference
K00135PIM Kinase<10Human leukemia
6-(Cyclopropylethoxy)imidazo[1,2-b]pyridazinePIM KinaseTBDTBDTBD

1.2 Neuroprotective Potential

The compound has also been investigated for its neuroprotective effects. A series of studies focused on the binding affinities of imidazo[1,2-b]pyridazines to amyloid plaques associated with Alzheimer's disease. These derivatives showed promising results as potential imaging agents for positron emission tomography (PET), with binding affinities ranging from 11 nM to over 1000 nM .

Table 2: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives to Amyloid Plaques

Compound NameBinding Affinity (nM)ApplicationReference
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine11PET Imaging
6-(Cyclopropylethoxy)imidazo[1,2-b]pyridazineTBDTBDTBD

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of imidazo[1,2-b]pyridazine derivatives is crucial for optimizing their pharmacological properties. Research has shown that modifications at the 6-position significantly influence the biological activity and selectivity of these compounds against various targets .

Case Studies and Clinical Implications

Recent case studies have illustrated the clinical implications of utilizing imidazo[1,2-b]pyridazine derivatives in therapeutic settings. For instance, a study demonstrated that K00135 effectively inhibited the growth of human acute myeloid leukemia cells while sparing normal cells . Such findings underscore the potential for developing targeted therapies with reduced side effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Derivatives and Their Activities
Compound Name Substituents (Position) Biological Activity Key Findings Reference
6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine Cyclopropylethoxy (6) Kinase inhibition (hypothetical) Enhanced metabolic stability due to cyclopropane
Compound 26 3-Cyclopropylindazole, 6-morpholine TAK1 kinase inhibition IC₅₀ = 389 nM; HRMS confirmed structure
Compound 4 2-Dimethylaminophenyl, 6-methylthio β-amyloid plaque binding Kᵢ = 11.0 nM; PET imaging candidate
Compound 17 3-Pyridinyl, 6-(3,4-difluorophenyl) Antiplasmodial activity IC₅₀ = 308 nM; synthesized via Pd catalysis
6-Pyrrolidin-1-yl derivative Pyrrolidine (6) Kinase selectivity Low hydrogen bond donors (0), XlogP = 1.3

Key Observations :

  • 6-Position modifications : The cyclopropylethoxy group in the target compound may offer steric and electronic advantages over bulkier substituents (e.g., morpholine in Compound 26) or electron-withdrawing groups (e.g., difluorophenyl in Compound 17).
  • 3-Position modifications : Aryl or heteroaryl groups at this position (e.g., pyridinyl in Compound 17) enhance interactions with hydrophobic kinase pockets, as seen in IKKβ inhibitors .

Substituent Effects on Pharmacokinetics and Selectivity

  • Cyclopropane vs. Halogens : Chlorine at the 6-position (e.g., 6-chloro derivatives ) improves electrophilicity but may reduce metabolic stability compared to cyclopropylethoxy.
  • Piperazine and Morpholine : These groups (e.g., Compound 26 ) increase solubility but may introduce off-target effects due to hydrogen bonding .
  • Aryl vs. Alkyl Groups: Aryl substituents (e.g., dimethylaminophenyl in Compound 4 ) improve target affinity but may increase molecular weight and logP, affecting bioavailability.

Biological Activity

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and therapeutic potentials, drawing from various studies and research findings.

Structure-Activity Relationship (SAR)

The imidazo[1,2-b]pyridazine scaffold has been recognized for its diverse biological activities. The introduction of substituents such as the cyclopropylethoxy group can significantly influence the compound's pharmacological properties.

Substituent Effect on Activity
CyclopropylethoxyEnhances solubility and bioavailability
Hydroxy or amino groupsPotentially increases interaction with targets

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have shown to inhibit various kinases, including BCR-ABL and TAK1, which are critical in cancer progression and inflammatory pathways .
  • Non-covalent Interactions : The compound likely interacts with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic structure.

Pharmacological Studies

Recent studies have evaluated the efficacy of this compound against various biological targets:

  • Antifungal Activity : In vitro studies demonstrated that derivatives of imidazo[1,2-b]pyridazine exhibited significant antifungal activity against Madurella mycetomatis, with IC50 values as low as 0.9 μM for certain derivatives compared to standard treatments like itraconazole (IC50 = 1.1 μM) .
  • Kinase Inhibition : Research indicates that compounds containing the imidazo[1,2-b]pyridazine moiety can effectively inhibit BCR-ABL kinase with IC50 values in the nanomolar range (e.g., 8.5 nM) and exhibit strong cytotoxicity against K562 leukemia cells (IC50 < 2 nM) .
  • Cytotoxicity Studies : The cytotoxic effects of this compound were assessed on various cancer cell lines, showing dose-dependent activity particularly against colon and breast cancer cells .

Study 1: Antifungal Efficacy

A study synthesized several imidazo[1,2-b]pyridazine derivatives and tested their antifungal effects. The most promising compound showed an IC50 value significantly lower than traditional therapies, indicating a potential new treatment avenue for eumycetoma .

Study 2: Cancer Cell Lines

In another investigation focusing on kinase inhibitors, compounds were tested against multiple myeloma cell lines. The lead compound demonstrated effective inhibition of cell growth at low concentrations (GI50 = 30 nM), suggesting its potential as a therapeutic agent in hematological malignancies .

Q & A

Q. What are the common synthetic routes for 6-(1-cyclopropylethoxy)imidazo[1,2-b]pyridazine and related derivatives?

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves cyclization or condensation reactions. For example:

  • Cyclocondensation : Reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., diketones or esters) under basic conditions to form the fused heterocyclic core .
  • Functionalization : Introducing substituents like cyclopropylethoxy groups via nucleophilic substitution or coupling reactions. demonstrates the use of brominated intermediates (e.g., compound S4) for Suzuki-Miyaura cross-coupling to attach aryl/heteroaryl groups .
  • Protection/Deprotection : Key steps include using morpholine or bicyclic amine scaffolds (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane in S5) to modulate solubility and reactivity .

Q. Which spectroscopic techniques are most effective for characterizing imidazo[1,2-b]pyridazine derivatives?

  • 1H/13C NMR : Essential for confirming regiochemistry and substituent placement. For instance, compound 26 (TAK1 inhibitor) was characterized by distinct aromatic proton signals at δ 8.20–7.10 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., [M + H]+ for compound 27: calcd. 364.1774, found 364.1771) .
  • X-ray Crystallography : Used sparingly due to crystallization challenges but critical for resolving ambiguous structures (e.g., imidazo[1,2-a]pyrimidin-2-yl-acetic acid analogs) .

Q. What biological activities have been reported for imidazo[1,2-b]pyridazine scaffolds?

  • Kinase Inhibition : Derivatives like compound 26 exhibit potent TAK1 kinase inhibition (IC50 < 10 nM), relevant for inflammatory and fibrotic diseases .
  • Antimicrobial Activity : Analogues with thiazole substituents (e.g., 2-cyclopropyl-N-[3-(2-methylthiazol-4-yl)phenyl]carboxamide) show antibacterial and antifungal properties .
  • Neuropharmacological Potential : Structural analogs (e.g., imidazo[1,2-a]pyridines) demonstrate anxiolytic and neuroleptic activities, suggesting scaffold versatility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the kinase inhibitory activity of 6-substituted imidazo[1,2-b]pyridazines?

  • Substituent Variation : Systematically modify the 6-position (e.g., cyclopropylethoxy vs. morpholine groups) to assess steric/electronic effects on kinase binding. highlights that bulkier substituents (e.g., 2,6-dimethylmorpholine in compound 28) enhance selectivity .
  • Bioisosteric Replacement : Replace oxygen atoms in the side chain with sulfur or nitrogen to improve metabolic stability. For example, thiazole-containing derivatives in showed enhanced bioavailability .
  • In Silico Docking : Use molecular modeling to predict binding poses with TAK1 kinase, leveraging software like AutoDock or Schrödinger .

Q. What strategies can resolve contradictions in reported synthetic yields of imidazo[1,2-b]pyridazine derivatives across different studies?

  • Condition Screening : Optimize reaction parameters (temperature, solvent, catalyst loading) using high-throughput experimentation (HTE). emphasizes computational pre-screening (e.g., quantum chemical calculations) to narrow optimal conditions .
  • Intermediate Characterization : Isolate and analyze key intermediates (e.g., brominated precursors like S4) to identify side reactions or degradation pathways .
  • Collaborative Validation : Cross-validate results with independent labs using standardized protocols (e.g., NMR referencing to internal standards like TMS) .

Q. How can computational chemistry be integrated into the design of novel imidazo[1,2-b]pyridazine derivatives with enhanced pharmacological properties?

  • Reaction Path Prediction : Tools like AFIR (Artificial Force-Induced Reaction) map energetically favorable pathways for cyclization or coupling steps, reducing trial-and-error synthesis .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity to prioritize compounds with improved ADMET profiles .
  • Dynamic NMR Simulations : Predict spectroscopic fingerprints of novel derivatives to accelerate structural validation .

Methodological Considerations

  • Data Management : Use chemical software (e.g., ChemAxon, Dotmatics) for secure, centralized storage of spectral data and reaction conditions .
  • Contradiction Analysis : Apply multivariate statistics to disentangle confounding variables (e.g., solvent polarity vs. temperature effects) in low-yield reactions .

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